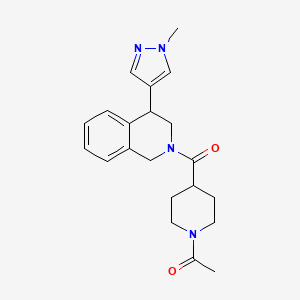
1-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry, due to its complex structure and potential biological activities. This compound combines several functional groups, which impart distinct chemical and physical properties that make it suitable for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)ethanone typically involves a multi-step process:
Formation of the Pyrazole Moiety: : Starting from an appropriate hydrazine derivative and a 1,3-diketone, the pyrazole ring is synthesized through a condensation reaction.
Tetrahydroisoquinoline Formation: : This intermediate then undergoes a cyclization reaction with an appropriate aldehyde or ketone, forming the tetrahydroisoquinoline ring.
Piperidine Attachment: : The resulting compound is further reacted with a piperidine derivative, usually through an amide bond formation.
Final Acylation: : Acylation of the nitrogen atom in the piperidine ring completes the synthesis of the target compound.
Industrial Production Methods:
For industrial-scale production, the process is optimized to ensure high yield and purity. Techniques such as flow chemistry, which allows continuous synthesis, and use of efficient catalysts and reagents, are often employed to streamline the process and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions:
1-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)ethanone can undergo various reactions, including:
Oxidation: : Can be oxidized to form different functionalized derivatives.
Reduction: : Reduction reactions can modify the pyrazole or tetrahydroisoquinoline rings.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Peroxides, KMnO₄
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride
Substitution: : Halogenating agents, nucleophiles
Major Products:
These reactions produce a range of derivatives that can be further explored for various applications, including modified drug candidates and research tools.
Aplicaciones Científicas De Investigación
1-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Serves as a probe to study biochemical pathways.
Medicine: : Potential lead compound in drug development, particularly for neurological and psychiatric disorders.
Industry: : Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The compound’s biological effects are mediated through interactions with specific molecular targets:
Molecular Targets: : Receptors and enzymes involved in neurochemical pathways.
Pathways Involved: : Modulation of neurotransmitter release, enzyme inhibition, and receptor binding.
Comparación Con Compuestos Similares
Compared to similar compounds, 1-(4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl)ethanone is unique due to its combination of a pyrazole ring with a tetrahydroisoquinoline moiety and a piperidine ring, which collectively enhance its potential biological activity.
Similar Compounds
1-(4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
1-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
Piperidin-1-yl ethanones with varied substituents
Overall, this compound stands out due to its structural complexity and versatile applications, making it a valuable subject of study in multiple scientific disciplines.
Propiedades
IUPAC Name |
1-[4-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15(26)24-9-7-16(8-10-24)21(27)25-13-17-5-3-4-6-19(17)20(14-25)18-11-22-23(2)12-18/h3-6,11-12,16,20H,7-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVJJXAVFPRHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
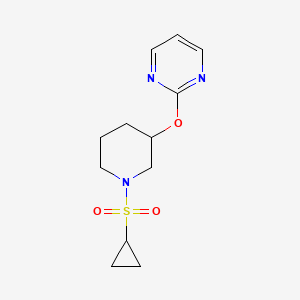


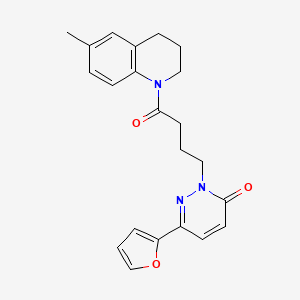
![N-[4,6-DIMETHYL-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE](/img/structure/B2909319.png)
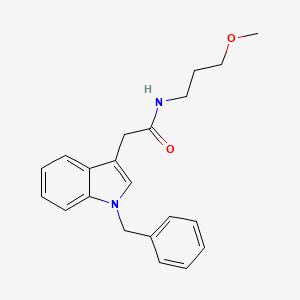
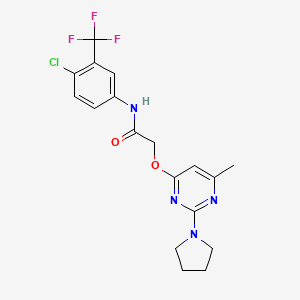
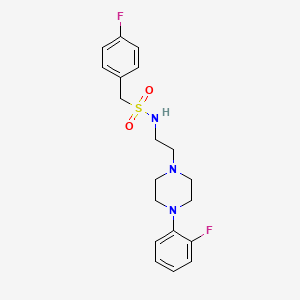
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)
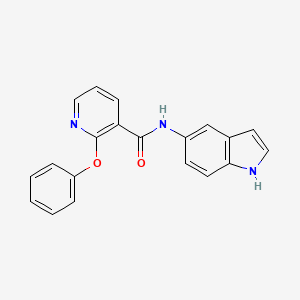
![N-[2-(2,6-Dimethylpiperidin-1-YL)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2909330.png)
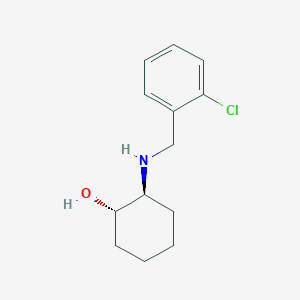
![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride](/img/structure/B2909333.png)

